
theoretical properties of lanthanum fluoride
crystal structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lanthanum fluoride

Cat. No.: B089153 Get Quote

An In-depth Technical Guide to the Theoretical Properties of Lanthanum Fluoride (LaF₃)

Crystal Structure

For: Researchers, Scientists, and Drug Development Professionals

Abstract
Lanthanum fluoride (LaF₃), crystallizing in the tysonite structure, is a material of significant

scientific interest due to its unique optical, electronic, and ionic properties. It serves as a critical

host lattice for rare-earth dopants in laser applications, a key component in fluoride-ion-

selective electrodes, and a material for deep ultraviolet (DUV) and vacuum ultraviolet (VUV)

coatings.[1][2] A thorough understanding of its theoretical and fundamental properties is

paramount for advancing these applications. This guide provides a comprehensive overview of

the LaF₃ crystal structure, summarizing its crystallographic data, theoretical physical and

electronic properties, and the key experimental and computational methodologies used for its

characterization.

Crystal Structure and Crystallographic Data
The crystal structure of lanthanum fluoride is a subject of considerable discussion in the

literature, with several space groups proposed over time. While often generally referred to as

having a hexagonal tysonite structure, detailed studies, including single-crystal neutron

diffraction and Density Functional Theory (DFT) calculations, have refined the most stable

room-temperature structure to a trigonal system.[2][3][4] The primary ambiguity arises from
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weak reflections in diffraction patterns and potential twinning in crystals, which can suggest

higher hexagonal symmetry.[3][5] The trigonal P-3c1 space group is now widely considered the

most accurate description, being more energetically favorable than hexagonal models like

P6₃cm.[2][4]
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The quantitative crystallographic data from various experimental and computational studies are

summarized in Table 1.
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Table 1:

Crystallographic

Data for Lanthanum

Fluoride (LaF₃)

Symmetry System Space Group Lattice Parameters (Å) Source / Method

Trigonal P-3c1 (No. 165) a = 7.190, c = 7.367
[3] (Neutron

Diffraction)

Trigonal P-3c1 (No. 165) a = 7.247, c = 7.391
[6] (DFT-GGA

Calculation)

Hexagonal P6₃/mmc (No. 194) a = 4.193, c = 7.378
[7] (DFT-GGA

Calculation)

Hexagonal P6₃/mcm (No. 193) -
[1][8] (General

Reference)

Tetragonal I4/mmm (No. 139) a = 3.88, c = 6.67 [9] (DFT Calculation)

In the refined trigonal (P-3c1) structure, the Lanthanum (La³⁺) ion is coordinated to nine

Fluorine (F¹⁻) ions.[6] There are three distinct F¹⁻ sites within the lattice. This coordination

environment is crucial for its properties as a host for dopant ions. Key interatomic distances are

presented in Table 2.

Table 2: Key Interatomic Distances in

Trigonal (P-3c1) LaF₃

Bond Distance Range (Å)

La–F 2.43 – 2.65

F-F 2.56 (shortest)

Data sourced from DFT calculations.[6][9]
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The macroscopic physical and thermal properties of LaF₃ are a direct consequence of its

underlying crystal structure and bonding. These properties have been determined through a

combination of experimental measurements and theoretical calculations.

Table 3: Physical and Thermal Properties of

LaF₃

Property Value

Density (Calculated) 5.81 - 5.94 g/cm³[1][6]

Melting Point 1493 °C[1][8]

Hardness 4.5 Mohs[1][8]

Thermal Expansion (at 298 K) 11.0 x 10⁻⁶ /K (parallel to c-axis)

15.8 x 10⁻⁶ /K (perpendicular to c-axis)[8]

Thermal Conductivity (at 300 K) 5.1 W m⁻¹ K⁻¹[8]

Specific Heat Capacity 506 J Kg⁻¹ K⁻¹[8]

Solubility Insoluble in water[1][10]

Electronic and Optical Properties
LaF₃ is a wide-band-gap insulator, which accounts for its transparency from the UV to the IR

regions of the electromagnetic spectrum.[1] This property makes it an excellent optical material

for lenses and coatings, especially in the UV spectrum. Theoretical calculations, primarily using

DFT, have been instrumental in understanding its electronic band structure. The calculated

band gap, however, is sensitive to the computational method used, with values typically

underestimated by standard functionals like GGA.[6]
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Table 4: Theoretical Electronic and Optical

Properties of LaF₃

Property Value

Band Gap (Calculated, DFT-GGA) 5.7 - 6.0 eV[6][7]

Band Gap (Experimental/Referenced) ~10.3 eV[1]

Transmission Range 0.13 - 11 µm (130 nm to 11,000 nm)[1]

Refractive Index (n₀ at 0.55 µm) ~1.606[8]

Dielectric Constant ~14[8]

Formation Energy (Calculated) -4.514 eV/atom[6]

The large discrepancy between calculated and experimental band gaps is a known limitation of

standard DFT approximations for insulators. Despite this, the calculations provide valuable

insight into the nature of the electronic states, revealing that the top of the valence band is

dominated by F 2p states, while the bottom of the conduction band is composed of La 5d and

4f states.

Methodologies
The characterization of LaF₃ relies on a synergistic combination of experimental synthesis and

analysis with theoretical modeling.

Experimental Protocols
Synthesis: Nanocrystalline and single-crystal LaF₃ can be synthesized via several methods. A

common laboratory-scale approach is the hydrothermal method.

Hydrothermal Synthesis Protocol:

Precursor Preparation: Lanthanum chloride (LaCl₃) and a fluoride source (e.g., NaF or

NH₄F) are dissolved in deionized water to create aqueous solutions of desired molarity.

[11][12]
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Mixing: The fluoride solution is added dropwise to the lanthanum chloride solution under

constant stirring to initiate precipitation of LaF₃.

Hydrothermal Treatment: The resulting suspension is transferred to a Teflon-lined

stainless-steel autoclave. The autoclave is sealed and heated to a specific temperature

(e.g., 140-180 °C) for an extended period (e.g., 24 hours).[13]

Purification: After cooling to room temperature, the precipitate is collected by

centrifugation, washed repeatedly with deionized water and ethanol to remove unreacted

ions, and finally dried in an oven.

Structural Characterization (X-Ray Diffraction): XRD is the primary technique for determining

the crystal structure, phase purity, and lattice parameters.

XRD Protocol:

Sample Preparation: A fine powder of the synthesized LaF₃ is packed into a sample

holder, ensuring a flat, uniform surface.

Data Collection: The sample is mounted in a powder diffractometer. A monochromatic X-

ray beam (commonly Cu-Kα, λ ≈ 1.54 Å) is directed at the sample.

Scanning: The detector scans through a range of 2θ angles (e.g., 10° to 80°), recording

the intensity of the diffracted X-rays at each angle.

Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The

positions of the diffraction peaks are used to determine the lattice parameters via Bragg's

Law, and the complete pattern is compared to standard diffraction files (e.g., JCPDS 32-

0483 for hexagonal LaF₃) to confirm the phase and space group.[12] Rietveld refinement

can be used for a detailed structural solution.
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Computational Protocols
Density Functional Theory (DFT): DFT is a powerful quantum mechanical modeling method

used to predict the structural, electronic, and vibrational properties of materials from first

principles.

DFT Calculation Protocol:

Structure Definition: An initial crystal structure model (e.g., the trigonal P-3c1 cell for LaF₃)

is defined by specifying the space group, lattice parameters, and atomic positions.

Method Selection: Key computational parameters are chosen. This includes the exchange-

correlation functional (e.g., GGA with PBE or LDA) and the basis set that describes the

atomic orbitals.[2][4]

Geometry Optimization: The calculation iteratively adjusts the lattice parameters and

atomic positions to find the lowest energy (most stable) configuration.

Property Calculation: Once the optimized structure is obtained, various properties can be

calculated. This includes the electronic band structure, density of states (DOS), phonon

dispersion curves (for vibrational properties), and elastic constants.

Analysis: The calculated results are analyzed to predict material properties like the band

gap, formation energy, and stability. These theoretical results are then compared with

experimental data for validation.
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Conclusion
Lanthanum fluoride possesses a complex and fascinating crystal structure that dictates its

valuable properties. While historically described with various hexagonal space groups, the most
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accurate and energetically stable model is the trigonal P-3c1 structure. Its wide band gap, high

density, and chemical stability make it a cornerstone material in advanced optics and sensor

technology. The continued synergy between sophisticated experimental characterization

techniques, such as neutron diffraction, and powerful computational methods like DFT is crucial

for refining our understanding of LaF₃ and unlocking its full potential in future scientific and

technological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b089153#theoretical-properties-of-lanthanum-fluoride-
crystal-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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